molecular formula C10H10N2O2 B13317900 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

Cat. No.: B13317900
M. Wt: 190.20 g/mol
InChI Key: APDFGBVAQPSJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a high-value chemical building block with the CAS number 1507047-38-2 and a molecular formula of C 10 H 10 N 2 O 2 . It has a molecular weight of 190.20 g/mol . The compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active molecules. The propanoic acid linker attached to the 5-position of the heterocyclic core makes this compound an excellent intermediate for synthetic organic and medicinal chemistry research . Researchers can utilize the carboxylic acid functional group for various coupling reactions, such as amide bond formation, to create more complex molecules or conjugate the scaffold to other molecular entities. The imidazo[1,2-a]pyridine system is a key structural motif found in a range of bioactive compounds, suggesting this reagent is particularly valuable for the synthesis and exploration of new drug candidates. This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-5-ylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4-5H2,(H,13,14)

InChI Key

APDFGBVAQPSJNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core structure, making it of interest in both organic synthesis and pharmaceutical chemistry because of its chemical properties and potential biological activities. The compound has a molecular weight of approximately 204.23 g/mol and a molecular formula of C11H12N2O2.

Scientific Research Applications

This compound has applications in chemistry, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing more complex heterocyclic compounds.
  • It is adaptable for creating diverse libraries of related compounds.

Medicine

  • It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Studies suggest it may act as an inhibitor of specific cellular processes, such as Rab11A prenylation, which is crucial for cellular signaling pathways.
  • It has been explored for its potential biological activities, particularly in antimicrobial and anticancer research.
  • It may act as an inhibitor of certain protein prenylation processes critical for cellular function, indicating its potential as an anticancer agent.

Industry

  • It can be used in developing new materials with specific chemical properties.

Pharmacological Activities

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a variety of biological activities:

  • Anticancer Activity Several studies have reported that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Properties Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Imidazo[1,2-a]pyridine CoreEnhances interaction with biological targets due to electron-rich nitrogen atoms.
Propanoic Acid Side ChainFacilitates binding to receptor sites and influences solubility.

Research suggests that modifications to the imidazo[1,2-a]pyridine core or the propanoic acid chain can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Mechanism Another investigation highlighted the compound's ability to inhibit LPS-induced IL-6 release in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Functional Group Notable Features
This compound Not Provided C₁₀H₁₀N₂O₂ ~190.2* 5-position Carboxylic acid Target compound; fused imidazopyridine
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid 887405-28-9 C₁₀H₁₀N₂O₂ 190.199 2-position Carboxylic acid Positional isomer; similar logP (~1.35)
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid 956101-01-2 C₉H₉N₃O₂ 191.2 2-position Carboxylic acid Pyrimidine core; higher nitrogen content
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}-2-methylpropanoic acid 1511351-96-4 C₁₁H₁₆N₂O₂ 208.26 2-position Carboxylic acid + methyl Saturated ring; increased hydrophobicity
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide 1242268-22-9 C₁₂H₁₅N₃O 217.27 5-position Amide Reduced acidity; altered solubility

*Molecular weight estimated based on structural similarity to CAS 887405-28-9 .

Key Observations:

  • Positional Isomerism: Substitution at the 5-position (target compound) vs.
  • Functional Group Impact : Replacement of carboxylic acid with amide (CAS 1242268-22-9) reduces polarity and acidity, which may influence pharmacokinetic properties .

Pharmacological Considerations

  • Solubility and Bioavailability : Carboxylic acid-containing compounds (e.g., CAS 887405-28-9) are more water-soluble at physiological pH than amides (e.g., CAS 1242268-22-9), favoring oral absorption .
  • Lipophilicity: The 2-methylpropanoic acid derivative (CAS 1511351-96-4) has a higher molecular weight and logP, suggesting improved membrane permeability but reduced solubility .

Biological Activity

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_{2}O2_{2} with a molecular weight of approximately 204.23 g/mol. The compound features an imidazo[1,2-a]pyridine moiety linked to a propanoic acid side chain, which significantly influences its reactivity and biological properties.

Pharmacological Activities

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Imidazo[1,2-a]pyridine CoreEnhances interaction with biological targets due to electron-rich nitrogen atoms.
Propanoic Acid Side ChainFacilitates binding to receptor sites and influences solubility.

Research suggests that modifications to the imidazo[1,2-a]pyridine core or the propanoic acid chain can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanism : Another investigation highlighted the compound's ability to inhibit LPS-induced IL-6 release in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Q & A

Q. How can researchers investigate the compound’s interaction with enzymes at the molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using Biacore systems .
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.